molecular formula C23H24O8 B1245018 Derrisin

Derrisin

Cat. No. B1245018
M. Wt: 428.4 g/mol
InChI Key: KANDATZVPJBSEB-HBCLNWRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Derrisin is a natural product found in Derris montana with data available.

Scientific Research Applications

Inhibitory Effects and Bioactive Compounds

Inhibitory Effects on Advanced Glycation End Products Formation Derris indica, traditionally used for various treatments, has shown significant potential in inhibiting the formation of advanced glycation end products (AGEs). The isolation of pyranoflavonoids like derrisins from Derris indica's stem bark, particularly derrisin B, revealed potent inhibitory activity, surpassing even that of the positive control aminoguanidine. This suggests therapeutic potential for compounds found in Derris indica as inhibitors against AGE formation (Anusiri et al., 2014).

Phytochemical Composition and Pharmacological Aspects

Isolation and Characterization of Bioactive Compounds Derris eriocarpa, recognized for its medicinal properties, has yielded compounds with significant bioactivities. A study highlighted the isolation of a new bioactive isoflavone and other compounds from this plant, which exhibited noteworthy antiproliferative activity on certain cells and significant scavenging activities against radicals, indicating its potential in medical applications (Yang et al., 2015).

Wound Healing and Bioactive Component Quantification

Wound-Healing Properties and Active Components in Derris scandens Derris scandens (DS) is recognized for its use in traditional medicine, primarily for relieving pain. Recent research has shifted focus towards its wound-healing properties. Ethanolic extracts from DS demonstrated effective wound closure in certain assays, with active components like genistein and lupeol quantified in the extracts. This highlights the potential of DS extracts in complementary medicines, especially for their in vitro wound-healing activities (Somwong & Kamkaen, 2022).

Antimicrobial Activity and Flavonoid Compounds

Antimicrobial Activity and Phytochemical Constituents Derris scandens, with its various bioactive compounds, has demonstrated notable antimicrobial activities against several organisms. The study on its root and stem fractions revealed substances like scandenin and scandenin A, exhibiting strong antibacterial, antifungal, and antialgal properties. This study reinforces the antimicrobial potential of compounds found in Derris scandens, suggesting its use in treating various microbial infections (Hussain et al., 2015).

properties

Product Name

Derrisin

Molecular Formula

C23H24O8

Molecular Weight

428.4 g/mol

IUPAC Name

(1S,5S,6R,14S)-5,6-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),10,15,17,19-hexaen-13-one

InChI

InChI=1S/C23H24O8/c1-23(2)22(26)20(25)18-12(31-23)6-5-10-19(24)17-11-7-14(27-3)15(28-4)8-13(11)29-9-16(17)30-21(10)18/h5-8,16-17,20,22,25-26H,9H2,1-4H3/t16-,17+,20+,22-/m1/s1

InChI Key

KANDATZVPJBSEB-HBCLNWRISA-N

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)O)C

synonyms

derrisin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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